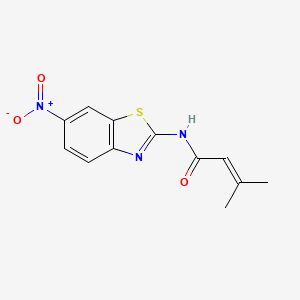

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide

Description

Properties

IUPAC Name |

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-7(2)5-11(16)14-12-13-9-4-3-8(15(17)18)6-10(9)19-12/h3-6H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYARLIGRFLDRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acids or acyl chlorides as catalysts . Industrial production methods may involve more efficient and scalable processes, such as base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .

Chemical Reactions Analysis

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The benzothiazole ring system is known to interact with various biological pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The 6-nitro substitution on the benzothiazole ring is a critical pharmacophore. Comparisons with analogues bearing different substituents reveal distinct biological and physicochemical properties:

Role of the Enamide Side Chain

The but-2-enamide group in the target compound introduces conformational rigidity and π-conjugation, which may influence binding to enzymatic pockets. Comparisons include:

- Dacomitinib : A kinase inhibitor with an enamide side chain, highlighting the moiety’s role in targeting ATP-binding sites. However, dacomitinib’s quinazoline core differs from benzothiazoles, emphasizing scaffold-specific effects .

- BTC Derivatives : Acetamide-linked side chains (e.g., BTC-j and BTC-r) show comparable MIC values, suggesting that both enamide and acetamide groups can support antimicrobial activity when paired with a nitrobenzothiazole core .

Research Findings and Implications

- Antimicrobial Potency : Nitro-substituted benzothiazoles (e.g., BTC-r) exhibit MIC values as low as 3.125 µg/ml against E. coli, outperforming many methoxy or CF₃ analogues. Molecular docking studies correlate this with strong DNA gyrase binding (dock scores: −9.2 to −10.5 kcal/mol) .

- Structural Optimization : The enamide group in the target compound may improve solubility compared to adamantyl or CF₃ derivatives, balancing lipophilicity and bioavailability.

Biological Activity

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide is a compound that has recently attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of the nitro group at position 6 and the methyl group at position 3 significantly influence its biological activity.

IUPAC Name: 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide

Molecular Formula: C12H11N3O3S

CAS Number: 686281-57-2

Antimicrobial Properties

Research indicates that 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

This compound has shown promising results in various cancer models. It has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways. Notably, studies have reported its effectiveness against breast and lung cancer cell lines.

The biological activity of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes involved in critical metabolic pathways, potentially leading to reduced cellular proliferation in cancer cells.

- Redox Reactions: The nitro group is believed to participate in redox reactions that can alter the redox state of target proteins, influencing their activity.

- Cell Signaling Modulation: It may modulate various signaling pathways related to cell survival and apoptosis.

Case Studies and Experimental Data

Several studies have explored the pharmacological potential of this compound:

Comparative Analysis with Related Compounds

To contextualize the biological activity of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide, it is useful to compare it with other benzothiazole derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Aminobenzothiazole | Antimicrobial | Cell wall synthesis inhibition |

| 6-Nitrobenzothiazole | Anticancer | Apoptosis induction |

| 4-Methylbenzothiazole | Antiviral | Inhibition of viral replication |

Q & A

Q. What are the recommended synthetic routes for 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 6-nitro-1,3-benzothiazol-2-amine with 3-methylbut-2-enoyl chloride. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .

- Purification : Recrystallization from ethanol or methanol improves purity (>95%) .

Optimization strategies: - pH adjustment : Neutral conditions prevent hydrolysis of the enamide group.

- Catalysts : Triethylamine or DMAP can accelerate reaction rates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

| Technique | Purpose | Key Peaks/Data |

|---|---|---|

| IR Spectroscopy | Confirm amide (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups . | |

| ¹H/¹³C NMR | Assign protons (e.g., enamide CH₃ at δ ~2.1 ppm) and carbons (amide C=O at ~170 ppm) . | |

| Mass Spectrometry | Verify molecular ion [M+H]⁺ and fragmentation patterns . | |

| Note : X-ray crystallography (if crystalline) resolves stereochemical ambiguities . |

Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?

- Methodological Answer : Initial screens should focus on:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric/colorimetric readouts .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets, and what validation experiments are required?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on nitro group hydrogen bonding and hydrophobic interactions with the benzothiazole core .

- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental Kd values .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for benzothiazole derivatives?

- Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Mitigation approaches:

- Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups at the 6-position .

- Assay standardization : Use identical cell lines and protocols (e.g., ATP-based viability assays) .

- Statistical analysis : Apply multivariate regression to isolate critical structural features (e.g., Hammett σ values) .

Q. How do electron-withdrawing groups at specific positions influence the compound's reactivity and bioactivity?

- Methodological Answer :

- Reactivity : The 6-nitro group enhances electrophilicity of the benzothiazole core, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines) .

- Bioactivity : Nitro groups improve membrane permeability but may increase cytotoxicity. Balance by introducing methoxy groups to reduce oxidative stress .

Data Example :

| Substituent | Antimicrobial IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀) |

|---|---|---|

| -NO₂ (6-position) | 12.5 ± 1.2 | 8.7 ± 0.9 |

| -OCH₃ (6-position) | 28.3 ± 2.1 | >50 |

Data Contradiction Analysis

- Case Study : Discrepancies in reported IC₅₀ values for anticancer activity may stem from:

- Cell line heterogeneity : Use primary cells or isogenic lines to reduce variability .

- Solubility issues : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.